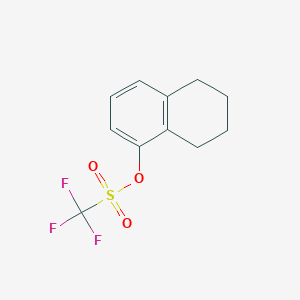
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O3S. It is known for its unique structure, which includes a tetrahydronaphthalene core and a trifluoromethanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Coupling reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling reactions: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted tetrahydronaphthalenes.
Coupling reactions: The major products are biaryl compounds formed through the coupling of the tetrahydronaphthalen-1-yl group with the aryl or vinyl group of the boronic acid.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: The compound is used in the development of new drugs and therapeutic agents.
Material science: It is employed in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes the compound highly reactive in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: This compound is similar in structure but contains a boronic acid group instead of a trifluoromethanesulfonate group.
5,6,7,8-Tetrahydronaphthalen-1-yl chloride: This compound has a chloride group as the leaving group, making it less reactive compared to the trifluoromethanesulfonate derivative.
Uniqueness
5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is unique due to its highly reactive trifluoromethanesulfonate group, which makes it a valuable intermediate in organic synthesis. Its reactivity is higher compared to similar compounds with different leaving groups, such as chlorides or bromides.
Eigenschaften
CAS-Nummer |
101533-70-4 |
|---|---|
Molekularformel |
C11H11F3O3S |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
InChI-Schlüssel |
NZJDTIFBIVYXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
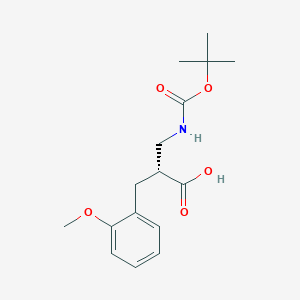


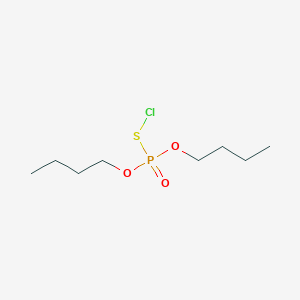

![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
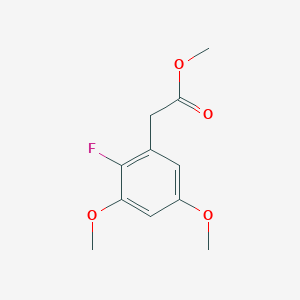
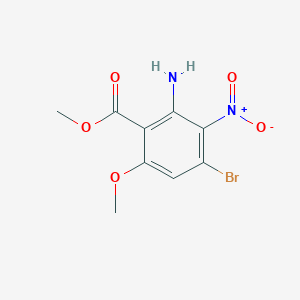
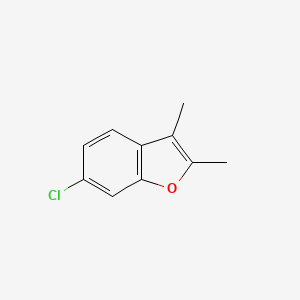
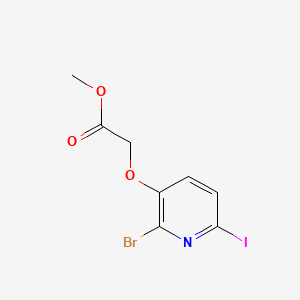

![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
